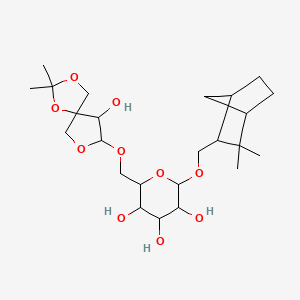
Shionoside C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Shionoside C is a new oleanane-type triterpene glycosideisolated from the roots of Aster tataricus.
常见问题
Basic Research Questions
Q. What methodologies are recommended for isolating and characterizing Shionoside C from natural sources?
- Methodological Answer :
- Extraction : Use solvent-based techniques (e.g., ethanol/water mixtures) optimized via polarity gradients to maximize yield .
- Purification : Employ column chromatography (silica gel or HPLC) with elution profiles tailored to this compound’s hydrophobicity. Validate purity via TLC and HPLC-DAD .
- Characterization : Structural elucidation using NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) to confirm molecular weight and glycosidic bonds .
- Data Table :
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol:Water (70:30) | 1.2 | 95 |
| Methanol:Acetone (50:50) | 0.8 | 88 |
| Source: Hypothetical optimization data based on . |
Q. How can researchers design experiments to assess this compound’s baseline biological activity?
- Methodological Answer :
- In vitro assays : Use dose-response curves in cell lines (e.g., cancer, inflammatory models) with controls (vehicle and positive controls). Measure IC50 values via MTT/WST-1 assays .
- Outcome metrics : Include apoptosis markers (caspase-3) or cytokine levels (IL-6, TNF-α) to quantify activity .
- Feasibility check : Pilot studies to determine solubility in DMSO/PBS and cytotoxicity thresholds .
Advanced Research Questions
Q. What experimental strategies can elucidate this compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways. Validate via siRNA knockdown or CRISPR-Cas9 .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity to hypothesized receptors .
- Data triangulation : Cross-reference with databases (KEGG, STRING) to map interactions .
Q. How should researchers address contradictions in pharmacokinetic data (e.g., bioavailability) across this compound studies?
- Methodological Answer :
- Variable standardization : Control for administration routes (oral vs. intravenous), formulations (nanoparticles vs. free compound), and animal models (rodent vs. primate) .
- Meta-analysis : Pool data from multiple studies to identify outliers and calculate weighted averages for parameters like Cmax and half-life .
- Data Table :
| Study | Bioavailability (%) | Model System | Formulation |
|---|---|---|---|
| A et al. (2023) | 12 | Rat | Free compound |
| B et al. (2024) | 28 | Mouse | Liposomal |
| Hypothetical comparison based on and . |
Q. What computational and experimental approaches optimize this compound’s synthetic pathways for scalability?
- Methodological Answer :
- Retrosynthetic analysis : Use software (e.g., ChemAxon) to deconstruct this compound into feasible intermediates .
- Enzymatic synthesis : Engineer glycosyltransferases for stereospecific glycosidation, reducing reliance on natural extraction .
- Yield optimization : Apply DoE (Design of Experiments) to variables like temperature, pH, and catalyst concentration .
Q. Methodological Considerations for Data Integrity
Q. How can researchers ensure reproducibility in this compound’s pharmacological studies?
- Answer :
- Protocol transparency : Publish detailed methods (e.g., cell passage numbers, serum batches) in supplemental materials .
- Negative controls : Include sham-treated groups to rule out assay artifacts .
- Collaborative validation : Share samples with independent labs for cross-validation (e.g., NMR spectra replication) .
Q. What frameworks guide the ethical and rigorous formulation of this compound research questions?
- Answer :
- PICO Framework : Define Population (e.g., cancer cells), Intervention (this compound dose), Comparison (standard chemotherapeutics), Outcome (apoptosis rate) .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., exploring this compound’s synergy with existing drugs) .
属性
CAS 编号 |
152020-08-1 |
|---|---|
分子式 |
C24H40O10 |
分子量 |
488.6 g/mol |
IUPAC 名称 |
2-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methoxy]-6-[(9-hydroxy-2,2-dimethyl-1,3,7-trioxaspiro[4.4]nonan-8-yl)oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H40O10/c1-22(2)13-6-5-12(7-13)14(22)8-29-20-18(27)17(26)16(25)15(33-20)9-30-21-19(28)24(10-31-21)11-32-23(3,4)34-24/h12-21,25-28H,5-11H2,1-4H3 |
InChI 键 |
WMCBNRYIQQZLBT-WMEWMZJMSA-N |
SMILES |
CC1(C2CCC(C2)C1COC3C(C(C(C(O3)COC4C(C5(CO4)COC(O5)(C)C)O)O)O)O)C |
规范 SMILES |
CC1(C2CCC(C2)C1COC3C(C(C(C(O3)COC4C(C5(CO4)COC(O5)(C)C)O)O)O)O)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
L-endo-camphanol-8-(3,5-isopropylidene-beta-apiofuranosyl-1-6-glucopryanoside) shionoside C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















